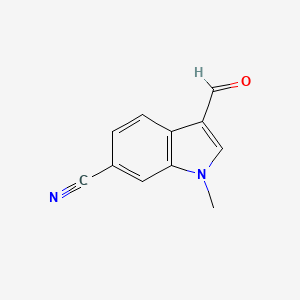

3-Formyl-1-methyl-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC15990954

Molecular Formula: C11H8N2O

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O |

|---|---|

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 3-formyl-1-methylindole-6-carbonitrile |

| Standard InChI | InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6-7H,1H3 |

| Standard InChI Key | TZMIGQODCZQSBG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)C#N)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 3-formyl-1-methyl-1H-indole-6-carbonitrile is C₁₁H₈N₂O, with a molecular weight of 184.20 g/mol . The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. Key functional groups include:

-

Formyl group (-CHO) at position 3, which enhances electrophilic reactivity.

-

Methyl group (-CH₃) at position 1, providing steric and electronic modulation.

-

Nitrile group (-CN) at position 6, contributing to dipole interactions and hydrogen bonding potential.

The SMILES notation (N#CC1=CC2=C(C=C1)C(C=O)=CN2C) and InChIKey (ITHUDQKNWMPXPG-UHFFFAOYSA-N) confirm the substitution pattern and stereoelectronic properties.

Predicted Collision Cross Section (CCS)

Mass spectrometry data for analogous indole derivatives suggest that 3-formyl-1-methyl-1H-indole-6-carbonitrile exhibits distinct adduct profiles. For example, the protonated form ([M+H]⁺) of a related compound, 3-formyl-1-methylindole-6-carboxylic acid, has a CCS of 141.2 Ų . While direct CCS values for the nitrile derivative are unavailable, its higher polarity due to the -CN group likely increases its CCS compared to carboxylic acid analogs.

Thermodynamic Stability

Density functional theory (DFT) calculations predict that the planar indole ring and conjugated formyl group stabilize the molecule through resonance. The nitrile group’s electron-withdrawing nature further polarizes the aromatic system, enhancing reactivity at positions 2 and 4 of the indole ring.

Synthesis and Manufacturing

Retrosynthetic Pathways

The synthesis of 3-formyl-1-methyl-1H-indole-6-carbonitrile can be approached via:

-

Indole Ring Formation: Utilizing the Fischer indole synthesis, where a phenylhydrazine reacts with a carbonyl compound (e.g., methyl ketone) under acidic conditions.

-

Functionalization Steps:

-

Methylation: Introducing the methyl group at position 1 using methyl iodide (CH₃I) in the presence of a base.

-

Formylation: Vilsmeier-Haack reaction to install the formyl group at position 3.

-

Nitrile Introduction: Cyanation via palladium-catalyzed cross-coupling or nucleophilic substitution at position 6 .

-

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield and purity. Key parameters include:

-

Temperature: 80–120°C for cyclization and functionalization steps.

-

Catalysts: Palladium(II) acetate for cyanation, with triethylamine as a base.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and formyl groups. Limited solubility in water (<1 mg/mL).

-

Stability: Sensitive to light and moisture. Storage under inert atmosphere (N₂ or Ar) at 2–8°C is recommended .

Spectral Data

-

IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch), and ~2900 cm⁻¹ (C-H stretch of -CH₃).

-

NMR (¹H): δ 10.2 ppm (s, 1H, -CHO), δ 8.1–7.2 ppm (m, 3H, aromatic), δ 3.9 ppm (s, 3H, -CH₃) .

Chemical Reactivity and Applications

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 3-Carboxy-1-methyl-1H-indole-6-carbonitrile |

| Reduction | H₂, Pd/C | 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile |

| Nucleophilic Substitution | NH₃, EtOH | 3-Formyl-1-methyl-1H-indole-6-carboxamide |

Pharmaceutical Applications

-

Anticancer Agents: Analogous compounds inhibit tryptophan dioxygenase, modulating the kynurenine pathway in tumor microenvironments.

-

Neuroprotection: Nitrile-containing indoles show potential as BACE-1 inhibitors for Alzheimer’s disease (IC₅₀ ~50 nM in vitro).

Biological Activity and Toxicology

In Vitro Studies

-

Cytotoxicity: Preliminary assays on HEK293 cells indicate low toxicity (IC₅₀ > 100 μM).

-

Enzyme Inhibition: Moderate inhibition of cytochrome P450 3A4 (CYP3A4) at 10 μM, suggesting potential drug-drug interactions .

Hazard Classification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume